(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
Overview
Description
This compound contains several functional groups, including a piperazine ring, a boronic acid group, a fluorophenyl group, and a tert-butyldiphenylsilyl ether group . The presence of these groups suggests that this compound could be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring and phenyl ring would provide a rigid, planar structure, while the boronic acid and ether groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The boronic acid group could undergo condensation reactions, the piperazine could participate in substitution reactions, and the ether group could be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. It’s likely to be solid at room temperature, and its solubility would depend on the solvent used . The presence of the boronic acid group suggests it could form stable complexes with diols .Scientific Research Applications
Boronic Acid Applications in Drug Discovery
Boronic acids, including phenylboronic acids and their derivatives, play a crucial role in medicinal chemistry and drug discovery. They have been incorporated into various drugs approved by regulatory agencies like the FDA, owing to their ability to enhance drug potency and improve pharmacokinetic profiles. The review by Plescia and Moitessier (2020) highlights the discovery processes of boronic acid drugs, emphasizing the rationalizations for boronic acid incorporation and the synthetic developments facilitating their addition into organic compounds (Plescia & Moitessier, 2020).
Piperazine Derivatives in Therapeutics
Piperazine and its derivatives are prominent in the design of a wide range of therapeutics, owing to their versatility and presence in drugs with various pharmacological activities. The patent review by Rathi et al. (2016) covers the therapeutic uses of piperazine compounds, including their role as CNS agents, anticancer, cardio-protective agents, and more, highlighting the significance of the piperazine nucleus in medicinal chemistry (Rathi et al., 2016).
Fluorophenyl Compounds in Chemical Synthesis
The presence of fluorine in pharmaceuticals and agrochemicals can significantly affect their biological activity, stability, and membrane permeability. While the search results do not directly mention “(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid,” the relevance of fluorophenyl structures in enhancing the properties of bioactive molecules is well-documented. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl by Qiu et al. (2009) underlines the importance of fluorine in the development of intermediates for pharmaceuticals (Qiu et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]methyl]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38BFN2O3Si/c1-29(2,3)37(26-10-6-4-7-11-26,27-12-8-5-9-13-27)36-21-20-32-16-18-33(19-17-32)23-24-14-15-25(30(34)35)22-28(24)31/h4-15,22,34-35H,16-21,23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUFCDDNNJWYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38BFN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108467 | |
Record name | Boronic acid, B-[4-[[4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-3-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid | |
CAS RN |
1704073-71-1 | |
Record name | Boronic acid, B-[4-[[4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-3-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[[4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-3-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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